![molecular formula C22H25FN6OS B2736835 4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine CAS No. 1251696-17-9](/img/structure/B2736835.png)
4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, an oxadiazole ring, and a thiomorpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.
Oxadiazole Ring Formation: The intermediate is then reacted with appropriate reagents to form the 1,2,4-oxadiazole ring. This step often involves the use of nitriles and hydrazides under acidic or basic conditions.
Pyridine Derivative Formation: The oxadiazole intermediate is further reacted with pyridine derivatives to form the pyridin-2-yl group.
Thiomorpholine Ring Formation: Finally, the thiomorpholine ring is introduced through a cyclization reaction involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
Antitumor Activity
Research has indicated that derivatives of oxadiazole compounds exhibit promising antitumor properties. For instance, studies have shown that certain oxadiazole derivatives can selectively inhibit carbonic anhydrases (CAs), which are often overexpressed in cancer cells. Compounds similar to the one have demonstrated potent inhibition against cancer-related isoforms such as hCA IX and hCA XII at nanomolar concentrations . This suggests potential applications in targeted cancer therapies.
Nucleoside Transport Inhibition
The compound has been investigated for its ability to inhibit equilibrative nucleoside transporters (ENTs), which are crucial for nucleoside uptake in cells. Inhibitors of ENTs have therapeutic potential in cancer and cardiovascular diseases by modulating adenosine levels . The specific interactions of the compound with ENT1 and ENT2 could lead to the development of selective inhibitors that may enhance therapeutic efficacy while minimizing side effects.
Antimicrobial Properties
Compounds containing the oxadiazole ring have been recognized for their antimicrobial activities. The structure of the compound suggests that it may possess similar properties, potentially acting against various bacterial strains . This opens avenues for further exploration in antibiotic development.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Piperazine Derivative Synthesis : The introduction of the piperazine moiety often involves nucleophilic substitution reactions where piperazine reacts with suitable electrophiles.
- Thiomorpholine Incorporation : The thiomorpholine ring can be synthesized through cyclization reactions involving amines and thioketones.
These synthetic pathways are crucial for optimizing yields and purity for biological testing.
Case Study 1: Anticancer Activity
In a study published by MDPI, several oxadiazole derivatives were tested against human carbonic anhydrases. The results showed that compounds structurally related to the target compound inhibited hCA IX selectively, indicating their potential as anticancer agents .
Case Study 2: Nucleoside Transporter Inhibition
Research published in Frontiers demonstrated that analogues of the compound effectively inhibited ENT1 and ENT2 transporters, showcasing their selectivity and potential applications in nucleoside-based therapies .
Mécanisme D'action
The mechanism of action of 4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the oxadiazole and thiomorpholine rings.
1,2,4-oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.
Thiomorpholine derivatives: Compounds with the thiomorpholine ring but different substituents.
Uniqueness
4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Activité Biologique
The compound 4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes:
- A thiomorpholine ring
- A pyridine moiety
- An oxadiazole group
- A piperazine derivative with a fluorophenyl substituent
The synthesis of this compound typically involves multi-step reactions, where key intermediates are formed through condensation reactions and cyclization processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For example, derivatives containing the oxadiazole ring have shown promising results against various bacterial strains. In a comparative study, several oxadiazole derivatives demonstrated effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Numerous studies have explored the anticancer potential of oxadiazole-based compounds. For instance, compounds with similar structural features have been tested against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values lower than 20 µM, suggesting a strong potential for further development . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Compounds containing the piperazine moiety have been linked to neuroprotective effects. A study highlighted that derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The IC50 values for these inhibitors ranged from 12.8 µM to 99.2 µM, indicating moderate potency .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole group enhances binding affinity to target enzymes, affecting their catalytic activity.
- Apoptosis Induction : Studies suggest that the compound can activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins like p53.
- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which could contribute to their neuroprotective effects .
Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled study, an oxadiazole derivative was tested on MCF-7 cells, revealing an IC50 value of 15.63 µM. Flow cytometry analysis indicated that this compound significantly increased caspase-3 activity, confirming its role in apoptosis .
Compound | IC50 (µM) | Mechanism |
---|---|---|
Oxadiazole Derivative | 15.63 | Apoptosis Induction |
Doxorubicin | 10.38 | Apoptosis Induction |
Case Study 2: Neuroprotective Effects
A series of piperazine derivatives were evaluated for their AChE inhibitory activity. The most potent compound exhibited an IC50 value of 12.8 µM against AChE, suggesting potential therapeutic applications in treating neurodegenerative disorders .
Compound Type | AChE IC50 (µM) |
---|---|
Piperazine Derivative | 12.8 |
Control Compound | 30.0 |
Propriétés
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6OS/c23-18-3-1-2-4-19(18)28-9-7-27(8-10-28)16-21-25-22(26-30-21)17-5-6-20(24-15-17)29-11-13-31-14-12-29/h1-6,15H,7-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXREIAJLGQHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CN=C(C=C3)N4CCSCC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.